molecular formula C7H7NO3S B2560952 Ethyl 5-formylthiazole-2-carboxylate CAS No. 960235-22-7

Ethyl 5-formylthiazole-2-carboxylate

Cat. No.: B2560952
CAS No.: 960235-22-7
M. Wt: 185.2
InChI Key: QIRLNDDTKZZZDT-UHFFFAOYSA-N
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Description

Ethyl 5-formylthiazole-2-carboxylate is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formylthiazole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl acetoacetate with thiourea in the presence of a base, followed by formylation. The reaction typically proceeds under mild conditions, often using an organic solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of microwave-assisted organic synthesis (MAOS) has been reported to enhance reaction rates and yields . This method allows for the rapid and efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formylthiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Ethyl 5-carboxythiazole-2-carboxylate.

    Reduction: Ethyl 5-hydroxymethylthiazole-2-carboxylate.

    Substitution: Ethyl 5-bromothiazole-2-carboxylate.

Scientific Research Applications

Ethyl 5-formylthiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-formylthiazole-2-carboxylate involves its interaction with various molecular targets. In biological systems, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The thiazole ring is known to interact with enzymes and proteins, potentially leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-formylthiazole-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the thiazole ring. This combination of functional groups imparts specific reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

ethyl 5-formyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)6-8-3-5(4-9)12-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRLNDDTKZZZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960235-22-7
Record name ethyl 5-formyl-1,3-thiazole-2-carboxylate
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